molecular formula C12H10ClFN2O2 B10958006 N-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10958006
M. Wt: 268.67 g/mol
InChI Key: DZECEGKKDHFEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4,5-dimethyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Preclinical studies focus on its efficacy and safety profiles.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological pathways. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting its anticancer effects .

Properties

Molecular Formula

C12H10ClFN2O2

Molecular Weight

268.67 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H10ClFN2O2/c1-6-7(2)18-16-11(6)12(17)15-8-3-4-10(14)9(13)5-8/h3-5H,1-2H3,(H,15,17)

InChI Key

DZECEGKKDHFEPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC2=CC(=C(C=C2)F)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.